4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
4-(N,N-diethylsulfamoyl)-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 3-(trifluoromethyl)phenyl group at position 4 and a thioether-linked indolin-1-yl-2-oxoethyl moiety at position 3. The benzamide group at position 3 is further modified with a diethylsulfamoyl substituent. This compound’s design integrates multiple pharmacophoric elements:
- 1,2,4-Triazole: Known for diverse bioactivity, including antiviral and enzyme inhibitory properties .
- Trifluoromethylphenyl: Enhances metabolic stability and binding affinity through hydrophobic and electron-withdrawing effects .
- Indolin-1-yl-2-oxoethyl thioether: May contribute to target selectivity via hydrogen bonding and π-π interactions .
- Diethylsulfamoyl benzamide: Modulates solubility and pharmacokinetics compared to dimethyl analogs .
Synthetic routes likely involve sequential alkylation, coupling, and cyclization steps, as seen in analogous triazole derivatives (e.g., reflux with α-halogenated ketones or thiosemicarbazides) .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31F3N6O4S2/c1-3-38(4-2)46(43,44)25-14-12-22(13-15-25)29(42)35-19-27-36-37-30(40(27)24-10-7-9-23(18-24)31(32,33)34)45-20-28(41)39-17-16-21-8-5-6-11-26(21)39/h5-15,18H,3-4,16-17,19-20H2,1-2H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQLKEDHROYTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
*Calculated based on formula.
Key Observations:
Substitution with phenylsulfonyl groups (e.g., ) introduces steric bulk, which may hinder target binding compared to the compact trifluoromethylphenyl group.
The indolin-1-yl-2-oxoethylthio moiety distinguishes the target from thiazole- or pyridyl-substituted triazoles (e.g., ), possibly influencing selectivity for kinase or protease targets.
Synthetic Pathways :
- Thioether formation in the target compound mirrors S-alkylation methods used for 1,2,4-triazoles in , but indolin-1-yl-2-oxoethyl requires specialized coupling steps akin to indole functionalization in .
Tautomerism and Isomerism :
- Like compounds [7–9] in , the target’s triazole core may exhibit tautomerism, but spectral data (e.g., absence of νS-H in IR) suggests a thione-dominated form.
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